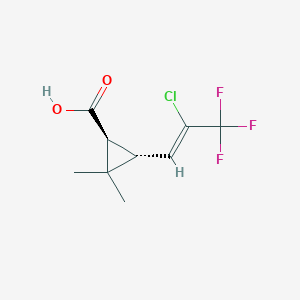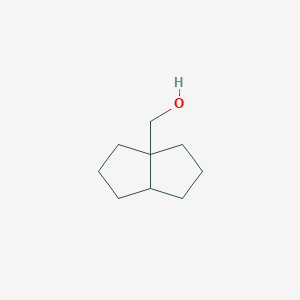
N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride: is a chemical compound with the molecular formula C8H24Cl3N3 and a molecular weight of 268.7 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is known for its role in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride typically involves the reaction of butane-1,3-diamine with 4-aminobutylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include amine oxides, primary amines, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride is used as a reagent in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to study the effects of polyamines on cellular functions. It is involved in the regulation of cell growth and differentiation .
Medicine: In medical research, this compound is investigated for its potential therapeutic applications, including its role in modulating immune responses and as a potential treatment for certain diseases .
Industry: Industrially, this compound is used in the production of polymers and other materials. It is also used as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride involves its interaction with cellular components, particularly polyamines. It binds to specific molecular targets, influencing cellular pathways related to growth and differentiation . The compound’s effects are mediated through its ability to modulate the activity of enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Spermidine trihydrochloride: Similar in structure and function, used in cellular regulation.
N-(3-Aminopropyl)-1,4-butanediamine trihydrochloride: Another polyamine with similar applications.
Uniqueness: N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in research settings where precise modulation of cellular pathways is required .
Properties
IUPAC Name |
1-N-(4-aminobutyl)butane-1,3-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3.3ClH/c1-8(10)4-7-11-6-3-2-5-9;;;/h8,11H,2-7,9-10H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGJECDSLGNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCCCN)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)







![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)


![methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B6601439.png)
